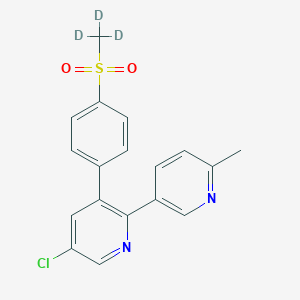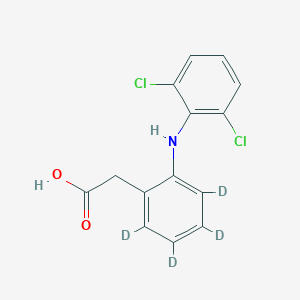
Etoricoxib-d3
Overview
Description
Etoricoxib-d3 is a deuterated form of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of etoricoxib due to its stable isotope labeling.
Biochemical Analysis
Biochemical Properties
Etoricoxib-d3, like its parent compound Etoricoxib, interacts with the enzyme COX-2 . This interaction is characterized by the selective inhibition of COX-2, which reduces the generation of prostaglandins (PGs) from arachidonic acid . The selective inhibition of COX-2 over COX-1 by this compound is significant as it leads to reduced gastrointestinal side effects, a common issue with traditional NSAIDs .
Cellular Effects
This compound impacts various types of cells and cellular processes. Its primary effect is the inhibition of COX-2, which plays a crucial role in inflammation and pain . By inhibiting COX-2, this compound reduces the production of prostaglandins, molecules that mediate inflammation and pain . This leads to a decrease in inflammation and pain in the cells affected by these conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the COX-2 enzyme, leading to the inhibition of this enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . This compound’s selectivity for COX-2 over COX-1 means it can reduce inflammation and pain without causing the gastrointestinal side effects associated with the inhibition of COX-1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings . It has been reported that the transformation of form IV to form I occurs at elevated temperature, indicating that form I is more stable than form IV . This transformation only occurs in samples of form IV that contain some form I; it does not occur in pure form IV .
Dosage Effects in Animal Models
Lower doses of Etoricoxib have been found to be somewhat effective in colon, bladder, and skin models . The effectiveness of Etoricoxib increases with higher doses .
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . It is eliminated following biotransformation to carboxylic acid and glucuronide metabolites, which are excreted in urine and feces . Very little of the drug (<1%) is eliminated unchanged in the urine .
Transport and Distribution
This compound is extensively protein-bound, primarily to plasma albumin . It has an apparent volume of distribution of 120 L in humans . The rate of absorption of this compound is moderate when given orally, and the extent of absorption is similar with oral and intravenous doses .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a COX-2 inhibitor, it is likely that it localizes to the same areas as COX-2. COX-2 is an enzyme that is typically found in the endoplasmic reticulum and nuclear envelope, suggesting that this compound may also be found in these locations within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etoricoxib-d3 involves the incorporation of deuterium atoms into the etoricoxib molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the etoricoxib molecule are replaced with deuterium atoms using deuterated reagents under specific conditions . Another method involves the use of deuterated starting materials in the synthesis of etoricoxib, ensuring that the final product contains deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Etoricoxib-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Etoricoxib-d3 is used extensively in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of etoricoxib in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites of etoricoxib.
Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of etoricoxib in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to quantify etoricoxib and its metabolites
Mechanism of Action
Etoricoxib-d3, like etoricoxib, selectively inhibits the isoform 2 of the enzyme cyclooxygenase (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By selectively targeting COX-2, this compound reduces inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs .
Comparison with Similar Compounds
Etoricoxib-d3 is compared with other selective COX-2 inhibitors such as:
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory and analgesic properties but different pharmacokinetic profiles.
Rofecoxib: Previously used COX-2 inhibitor withdrawn from the market due to cardiovascular risks.
Valdecoxib: Another COX-2 inhibitor with a different safety profile and pharmacokinetic properties.
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and analytical applications. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution compared to non-deuterated compounds .
Properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVRJDLRVPLFE-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472311 | |
| Record name | Etoricoxib-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850896-71-8 | |
| Record name | Etoricoxib-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Etoricoxib-d3 serves as an internal standard in the liquid chromatography-tandem mass spectrometry method described in the study []. The use of a deuterated analog like this compound is a common practice in analytical chemistry to improve the accuracy and reliability of quantitative measurements.
A: this compound possesses very similar physicochemical properties to the analyte, etoricoxib, due to the substitution of three hydrogen atoms with three deuterium atoms. This similarity means it will behave almost identically to etoricoxib during sample preparation and analysis []. By comparing the signal response of etoricoxib to that of the known concentration of this compound, researchers can correct for any variations during sample processing or instrument fluctuations. This ultimately leads to more precise and accurate quantification of etoricoxib in human plasma samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B196363.png)





